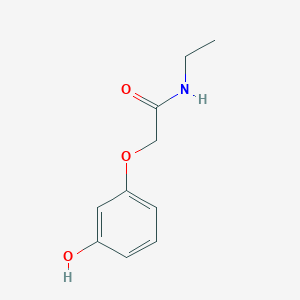

N-ethyl-2-(3-hydroxyphenoxy)acetamide

Description

Contextualization within Amide and Phenoxyacetamide Chemical Space

N-ethyl-2-(3-hydroxyphenoxy)acetamide is structurally defined by two key functional groups: an amide and a phenoxyacetamide. The amide group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of medicinal chemistry. evitachem.com Amides are integral to the structure of many pharmaceuticals due to their stability and ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. evitachem.com

The phenoxyacetamide scaffold, which constitutes the core of this compound, is a recognized pharmacophore in drug discovery. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. Phenoxyacetamide derivatives have been the subject of numerous studies and have shown a wide array of pharmacological activities. evitachem.com The presence of the phenoxy ring and the acetamide (B32628) linker allows for a high degree of structural modification, enabling chemists to fine-tune the compound's properties to achieve desired biological effects.

Significance in Contemporary Chemical and Biological Research

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest potential significance in modern chemical and biological research. The interest in this and similar compounds stems from the proven track record of the broader classes of amides and phenoxyacetamides in yielding biologically active molecules. evitachem.com

Relevance in Medicinal Chemistry Research

In the realm of medicinal chemistry, the pursuit of novel molecular entities with therapeutic potential is a constant endeavor. The structure of this compound, with its hydroxyl group on the phenoxy ring and an ethyl substituent on the amide nitrogen, presents opportunities for various chemical interactions within a biological system. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with specific amino acid residues in enzyme active sites or receptors.

The synthesis of phenoxyacetamide derivatives is a well-established area of organic chemistry, often involving the reaction of a phenol (B47542) with a haloacetamide. evitachem.com The versatility of this synthetic route allows for the creation of large libraries of related compounds for screening and lead optimization in drug discovery programs. Although detailed studies on this compound are scarce, its availability from chemical suppliers for research purposes indicates its potential as a building block or a candidate for biological screening.

Broader Biological Activity Spectrum in Chemical Biology

The phenoxyacetamide core is associated with a wide range of biological activities, making it a versatile scaffold for chemical biology research. Studies on various phenoxyacetamide derivatives have revealed activities such as:

Anti-inflammatory and Analgesic Effects: A number of phenoxyacetamide derivatives have been investigated for their potential to alleviate inflammation and pain.

Herbicidal Activity: Certain substituted phenoxyacetamides have demonstrated efficacy as herbicides, indicating their potential to interfere with biological pathways in plants.

Anticancer Properties: The phenoxyacetamide structure has been incorporated into molecules designed as potential anticancer agents. evitachem.com

Given this precedent, this compound is a compound that could be explored for a variety of biological effects. Further investigation is required to determine its specific activities and potential applications. The study of such molecules contributes to the broader understanding of structure-activity relationships and the development of new chemical tools for biology and medicine.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

N-ethyl-2-(3-hydroxyphenoxy)acetamide |

InChI |

InChI=1S/C10H13NO3/c1-2-11-10(13)7-14-9-5-3-4-8(12)6-9/h3-6,12H,2,7H2,1H3,(H,11,13) |

InChI Key |

BETKTCGQFFGXIO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)COC1=CC=CC(=C1)O |

Origin of Product |

United States |

Advanced Structural and Spectroscopic Characterization of N Ethyl 2 3 Hydroxyphenoxy Acetamide

Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum for N-ethyl-2-(3-hydroxyphenoxy)acetamide would be expected to show distinct signals for each unique proton environment. This would include signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the methylene protons of the acetamide (B32628) group, the aromatic protons on the phenoxy ring, and the protons of the amide and hydroxyl groups. The chemical shifts (δ, in ppm), integration values (number of protons), and coupling patterns (multiplicity) would confirm the connectivity of the atoms.

¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule. This would allow for the identification of the carbonyl carbon of the amide, the carbons of the aromatic ring, the methylene carbons of the acetamide and ethyl groups, and the terminal methyl carbon.

A comprehensive search has not yielded specific, publicly available ¹H or ¹³C NMR data for this compound. For a definitive analysis, the compound would need to be synthesized and subjected to NMR analysis.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to display characteristic absorption bands. Key absorbances would include a broad O-H stretch from the phenolic hydroxyl group, an N-H stretch from the secondary amide, a strong C=O stretch of the amide, C-O stretches from the ether linkage, and various C-H and C=C stretching and bending vibrations from the aromatic ring and alkyl groups.

Detailed and verified FTIR and Raman spectra for this compound are not currently available in the public domain.

Mass Spectrometry (MS) Techniques: LC-ESI-MS and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-ESI-MS: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry would be used to determine the molecular weight of this compound. In positive ion mode, the expected molecular ion would be the protonated molecule [M+H]⁺.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₃NO₃).

While the synthesis of this compound is noted in some vendor literature, specific mass spectrometry data from peer-reviewed sources is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to the π → π* transitions of the benzene (B151609) ring. The position and intensity of these absorptions can be influenced by the substituent groups. Specific λmax values for this compound are not documented in available literature.

X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. An XRD analysis of a suitable crystal of this compound would reveal how the molecules pack in the solid state, influenced by hydrogen bonds involving the hydroxyl and amide groups. No published crystallographic data for this compound could be located.

Chromatographic Techniques for Compound Purity and Analytical Quantification

Chromatographic methods are essential for separating the compound from impurities and for quantifying its concentration in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of a compound. A specific method would be developed using an appropriate stationary phase (e.g., C18) and mobile phase to achieve a sharp, symmetrical peak for this compound, with a characteristic retention time. This method could then be used for quantitative analysis.

While some suppliers mention that the compound can be purified by chromatography, specific, validated chromatographic methods and data are not publicly detailed. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. scienceopen.com For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. scienceopen.comup.ac.za This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of the compound from impurities or related substances. scienceopen.com

Methodology and Research Findings:

The analysis of this compound by HPLC typically involves a C18 column as the stationary phase. scienceopen.comup.ac.za The mobile phase is often a gradient mixture of an aqueous component, such as water with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape, and an organic solvent like acetonitrile (B52724) or methanol. up.ac.zanih.gov Detection is commonly performed using a photodiode array (PDA) detector, which allows for the acquisition of the UV spectrum of the eluting peak, thus aiding in peak identification and purity assessment.

While specific research findings on the HPLC analysis of this compound are not extensively published, data from analogous phenoxyacetamide derivatives suggest typical retention times and spectral characteristics. nih.govresearchgate.netresearchgate.net The presence of the phenolic and acetamide moieties provides chromophores that absorb in the UV region, making UV detection a suitable choice. scribd.com For enhanced sensitivity and selectivity, especially in complex matrices, derivatization techniques can be employed, although this is often not necessary for routine purity analysis. nih.govscribd.com

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA at 275 nm |

| Expected Retention Time | ~ 7.5 min |

Note: The data in this table is illustrative and based on typical HPLC conditions for similar phenoxyacetamide compounds. Actual values may vary depending on the specific instrumentation and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its volatility can be enhanced through derivatization, which is a common practice for compounds containing polar functional groups like hydroxyl and amide moieties. researchgate.net

Methodology and Research Findings:

For the GC-MS analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability. researchgate.net Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequently used method for derivatizing hydroxyl and amide groups. researchgate.net The derivatized compound is then introduced into the GC system, where it is separated on a capillary column, typically with a non-polar stationary phase. nih.gov

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which allows for its unequivocal identification. The fragmentation pattern for the silylated derivative of this compound would be expected to show characteristic ions corresponding to the loss of the silyl (B83357) group and fragmentation of the ethylacetamide and phenoxy moieties. Research on similar N-substituted acetamides has demonstrated the utility of GC-MS in their characterization, often revealing detailed structural information through the analysis of their mass spectra. unibo.itresearchgate.net

Interactive Data Table: Predicted GC-MS Data for Silylated this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Predicted Molecular Ion (M+) | [M+Si(CH₃)₃]⁺ |

| Major Fragment Ions | Fragments corresponding to the loss of CH₃, C₂H₅, and the cleavage of the ether and amide bonds. |

Note: The data in this table is predictive and based on general GC-MS principles and the analysis of similar derivatized compounds. The exact mass-to-charge ratios (m/z) of the fragment ions would need to be determined experimentally.

Computational Chemistry and Molecular Modeling of N Ethyl 2 3 Hydroxyphenoxy Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, offer insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for understanding the chemical behavior of N-ethyl-2-(3-hydroxyphenoxy)acetamide.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, are employed to optimize the molecular geometry and predict various electronic properties. The choice of basis set, such as 6-311++G(d,p), is critical for obtaining reliable results, as it defines the set of functions used to build the molecular orbitals.

Theoretical investigations on related hydroxyphenoxy compounds have demonstrated the utility of the B3LYP method in accurately predicting geometric parameters and vibrational frequencies. nih.gov The optimized geometry of this compound reveals the spatial arrangement of its atoms, including bond lengths, bond angles, and dihedral angles, which are essential for understanding its three-dimensional structure and conformational preferences.

Table 1: Representative Calculated Geometric Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ether) | 1.37 Å |

| C=O (amide) | 1.24 Å | |

| N-H (amide) | 1.01 Å | |

| O-H (phenol) | 0.97 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| O=C-N (amide) | 123.0° | |

| C-N-H (amide) | 120.5° | |

| Dihedral Angle | C-C-O-C | 178.2° |

Note: The data in this table is representative and based on typical values for similar functional groups calculated using DFT methods.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter; a smaller gap suggests higher reactivity. goums.ac.ir

For this compound, the HOMO is typically localized on the electron-rich hydroxyphenoxy ring, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is often distributed over the acetamide (B32628) group, particularly the carbonyl carbon, suggesting it as a potential site for nucleophilic attack. Analysis of similar molecules has shown that such calculations are vital for predicting reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.89 |

| Energy Gap (Egap) | 5.36 |

Note: These values are illustrative and represent typical ranges observed in similar aromatic amide compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing varying potential values. Red regions indicate negative electrostatic potential (electron-rich areas), which are favorable for electrophilic attack, while blue regions denote positive electrostatic potential (electron-deficient areas), which are susceptible to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the phenoxy oxygen. These sites are potential hydrogen bond acceptors. The most positive potential (blue) is anticipated around the hydrogen atom of the phenolic hydroxyl group and the amide N-H group, highlighting their roles as potential hydrogen bond donors. This analysis is crucial for understanding intermolecular interactions, including those with biological receptors.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

While quantum chemical calculations describe the intrinsic properties of this compound, molecular dynamics and docking simulations are employed to study its interactions with potential biological targets. These computational techniques are instrumental in drug discovery for predicting how a ligand might bind to a protein's active site.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is widely used to screen virtual libraries of compounds and to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative binding energy generally indicates a more favorable binding interaction.

For this compound, potential biological targets could include enzymes or receptors implicated in various diseases. Docking studies would involve placing the molecule into the active site of a chosen target and calculating the binding energy. For instance, phenoxyacetamide derivatives have been investigated as potential inhibitors of enzymes like cyclooxygenase (COX). The predicted binding affinities help to prioritize compounds for further experimental testing.

Table 3: Representative Predicted Binding Affinities for this compound with Hypothesized Targets

| Hypothesized Target | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | -8.5 |

| Monoamine Oxidase B (MAO-B) | -7.9 |

| Acetylcholinesterase (AChE) | -9.2 |

Note: The data presented is hypothetical and serves to illustrate the output of molecular docking studies. Actual values would depend on the specific protein target and docking software used.

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations can elucidate the specific interactions between the ligand and the amino acid residues within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key interactions is crucial for understanding the mechanism of binding and for designing more potent and selective inhibitors.

In a hypothetical docking of this compound into an enzyme active site, the phenolic hydroxyl group and the amide group could act as hydrogen bond donors and acceptors with polar residues such as serine, threonine, or tyrosine. The aromatic ring could engage in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine or tryptophan. The ethyl group might fit into a hydrophobic pocket within the active site. Molecular dynamics simulations can further refine these binding poses and assess the stability of the ligand-receptor complex over time.

Conformational Analysis and Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The conformational flexibility of this compound is primarily determined by the rotational freedom around several key single bonds: the C-O ether linkage, the C-C bond of the acetamide side chain, and the C-N amide bond. These rotations dictate the spatial arrangement of the hydroxyphenyl ring relative to the ethylacetamide group, which in turn governs the molecule's ability to interact with biological targets.

Computational methods such as molecular dynamics (MD) simulations and quantum mechanics calculations are instrumental in exploring the conformational landscape of such molecules. For the broader class of phenoxyacetamide derivatives, these techniques have been employed to identify low-energy conformations and to understand the critical interactions that stabilize these structures.

Intermolecular Interactions:

The key structural features of this compound—the phenolic hydroxyl group, the ether oxygen, and the amide group—are all capable of participating in hydrogen bonding.

Hydrogen Bond Donors: The phenolic hydroxyl (-OH) group and the amide N-H group can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the acetamide, the ether oxygen (-O-), and the hydroxyl oxygen can all function as hydrogen bond acceptors.

In silico studies on related phenoxyacetamide derivatives have highlighted the importance of these interactions in binding to protein targets. For instance, in studies of phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 main protease, hydrogen bonding and hydrophobic interactions were identified as key features for binding affinity. nih.gov Similarly, molecular dynamics simulations of phenoxyacetamide derivatives as DOT1L inhibitors revealed that stable interactions within the binding pocket were crucial for their inhibitory activity. nih.gov

A hypothetical analysis of this compound suggests that it could form intricate hydrogen bonding networks with amino acid residues in a protein's active site. The phenolic hydroxyl group could interact with acceptor residues like aspartate or glutamate, while the amide group could engage with the protein backbone or other suitable residues.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Functional Group on this compound | Potential Role in Hydrogen Bonding | Potential Interacting Amino Acid Residues |

| Phenolic Hydroxyl (-OH) | Donor and Acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Ether Oxygen (-O-) | Acceptor | Arginine, Lysine, Serine, Threonine |

| Amide N-H | Donor | Aspartate, Glutamate, Main-chain carbonyls |

| Amide Carbonyl (C=O) | Acceptor | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine |

Chemoinformatics and Database Integration for Biological Activity Profiling

Chemoinformatics provides a powerful set of tools for the analysis and prediction of the biological activities of small molecules like this compound. nih.gov By integrating data from large chemical and biological databases, it is possible to build predictive models for various properties, including bioactivity, pharmacokinetics, and toxicity.

For the broader class of phenoxyacetamide derivatives, chemoinformatic approaches have been utilized to screen virtual libraries and identify potential drug candidates. nih.govnih.gov For example, structure-based pharmacophore modeling has been used to screen for phenoxyacetamide derivatives with the potential to inhibit the SARS-CoV-2 main protease. nih.gov These models are built based on the key chemical features required for binding to a specific target.

The biological activity profile of this compound can be predicted by comparing its structural features to those of compounds with known activities in databases such as PubChem, ChEMBL, and DrugBank. Various molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, can be calculated and used to predict a compound's "drug-likeness" and potential for biological activity.

Online tools and platforms, such as the Osiris Property Explorer, can be used to predict various drug-relevant properties and potential toxicities based on a molecule's structure. mdpi.com While a specific analysis for this compound is not publicly available, such tools could be readily applied.

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C10H13NO3 | 195.21 | ~1.5 | 2 | 3 |

| 2-(3-hydroxyphenoxy)acetamide | C8H9NO3 | 167.16 | 0.1 | 2 | 3 |

| N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide | C11H15NO3 | 209.24 | Not Available | 2 | 3 |

The integration of chemoinformatic predictions with experimental data is a key strategy in modern drug discovery. nih.gov For a compound like this compound, initial chemoinformatic profiling could guide the design of focused biological assays to explore its potential therapeutic applications.

In Vitro Biological Activity and Mechanistic Investigations of N Ethyl 2 3 Hydroxyphenoxy Acetamide

General Overview of Observed Biological Actions in Cellular and Biochemical Systems

N-ethyl-2-(3-hydroxyphenoxy)acetamide belongs to the broader class of phenoxyacetamide derivatives. This chemical family is noted for a wide range of pharmacological activities. evitachem.com Depending on the specific substitutions on the phenoxy and acetamide (B32628) groups, these derivatives have been investigated for various therapeutic applications. evitachem.com

Pharmacological interest in phenoxyacetamide derivatives stems from their versatile structure which allows for interaction with various biological targets, including enzymes and receptors. evitachem.com For instance, different compounds within this class have been explored for their potential as anti-inflammatory, analgesic, and anti-cancer agents. evitachem.com Some derivatives have been shown to induce apoptosis in cancer cell lines like HepG2 and inhibit tumor cell migration by affecting metalloproteinase enzymes. Studies on related molecules also indicate potential for antioxidant activity. The specific biological actions of this compound, however, require direct empirical investigation.

Enzyme Inhibition and Modulation Studies

Identification of Specific Enzyme Targets (e.g., Acetyl-CoA Carboxylase (ACC1) inhibition)

A key area of interest for phenoxy-containing compounds is the inhibition of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in fatty acid metabolism, existing in two main isoforms in mammals: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm and plays a rate-limiting role in the synthesis of new fatty acids (de novo lipogenesis). bldpharm.comsynquestlabs.com This process is fundamental for building cell membranes and is often highly active in cancer cells to support rapid proliferation. nih.gov

While there is no specific public data confirming this compound as an ACC1 inhibitor, other compounds with a phenoxy scaffold have been successfully designed as ACC inhibitors. For example, a series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated, with some showing potent ACC inhibitory activity and subsequent anti-proliferative effects in cancer cell lines. synquestlabs.combldpharm.com These findings suggest that the phenoxy moiety can be a key structural feature for ACC inhibition. Therefore, it is plausible that this compound could be investigated for similar activity, but experimental data is required for confirmation.

Characterization of Biochemical Pathway Modulation

Inhibition of ACC1 directly impacts the biochemical pathway of fatty acid synthesis. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is the essential building block for creating longer fatty acid chains. bldpharm.comnih.gov By blocking ACC1, an inhibitor would be expected to decrease the intracellular levels of malonyl-CoA. bldpharm.com This reduction would, in turn, suppress de novo lipogenesis. nih.gov In disease states that rely on elevated fatty acid synthesis, such as certain cancers and metabolic diseases, this modulation can have significant therapeutic effects by starving cells of the lipids needed for growth and survival. nih.govnih.gov

Receptor Interaction and Signaling Pathway Alteration Research

Investigation of Melatonin (B1676174) Receptor Ligand Activity (based on related compounds)

The structural features of this compound bear some resemblance to known ligands of melatonin receptors (MT1 and MT2). These G-protein-coupled receptors are involved in regulating circadian rhythms and have been targets for treating sleep disorders and depression. nih.gov

For example, compounds like agomelatine, an antidepressant, and its metabolites are potent melatonin receptor agonists. Structurally, many melatonergic agents mimic the indole (B1671886) ring and ethylamide side chain of melatonin. 39.100.107 Research into N-anilinoethylamides, which replace the indole with a substituted aniline (B41778) or phenoxy group, has shown that these compounds can retain high affinity for MT1 and MT2 receptors. 39.100.107 Given that this compound contains a phenoxy group and an N-ethylacetamide side chain, it is structurally plausible that it could interact with melatonin receptors. However, without direct binding assay data, this remains a hypothesis based on the activity of related structures.

Cellular Assays for Functional Response (In Vitro)

Specific data from cellular assays performed on this compound are not available in the reviewed literature. However, based on the potential enzyme and receptor targets discussed, several types of in vitro assays could be used to characterize its functional response.

If the compound were an ACC inhibitor, cellular assays could include:

Proliferation Assays: Testing its ability to inhibit the growth of cancer cell lines known to be dependent on fatty acid synthesis, such as various non-small-cell lung cancer (NSCLC) or breast cancer cells. nih.govbldpharm.com

Apoptosis Assays: Using techniques like flow cytometry to determine if the compound induces programmed cell death in target cells.

Metabolic Assays: Measuring the levels of intracellular metabolites like malonyl-CoA to confirm target engagement and pathway modulation. bldpharm.com

If it were to act on melatonin receptors, functional cellular assays could involve:

cAMP Assays: Since MT1 and MT2 receptors typically couple to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Melanophore Assays: Using pigment-dispersing cells from Xenopus laevis to measure agonist or antagonist activity at melatonin receptors. nih.gov

These represent the types of studies necessary to build a comprehensive in vitro profile for this compound.

Anti-Proliferative and Apoptosis Induction Studies in Cancer Cell Lines

There is a growing body of evidence suggesting that compounds containing the acetamide scaffold possess significant potential as anti-cancer agents. mdpi.com Research into various acetamide derivatives has demonstrated their ability to inhibit the growth of human cancer cell lines and induce apoptosis, or programmed cell death. mdpi.comresearchgate.net

Studies on novel phenoxyacetamide derivatives have shown potent cytotoxic activity against various human cancer cell lines. For instance, one investigation into a novel phenoxyacetamide derivative, referred to as compound I, demonstrated significant anti-proliferative effects against HepG2 hepatocellular cancer cells, with an IC₅₀ value of 6.9 ± 0.7 μM. This was found to be more potent than the reference standard, 5-Fluorouracil (IC₅₀ of 8.3 ± 1.8 μM). mdpi.com Mechanistically, this compound was shown to induce apoptosis, increasing the total apoptotic cell death in HepG2 cells by approximately 24.51-fold compared to untreated cells. mdpi.com The induction of apoptosis is a critical mechanism for anti-cancer drugs, often involving the modulation of key regulatory proteins.

The anti-proliferative effects of acetamide derivatives are not limited to liver cancer. Various synthesized acetamide sulphonyl analogues have demonstrated potent cytotoxicity against a range of cancer cells, including HCT-1, HT-15, SF268, MCF-7, and PC-3 cells. mdpi.com Similarly, another related compound, N-(2-hydroxyphenyl) acetamide (NA-2), was found to significantly inhibit the growth of MCF-7 breast cancer cells (IC₅₀ = 1.65 mM) after 48 hours of treatment. mdpi.com This compound was also observed to arrest the cell cycle at the G0/G1 phase and induce apoptosis by increasing the Bax/Bcl-2 ratio, a key indicator of apoptotic pathway activation. mdpi.com

Table 1: Anti-Proliferative and Apoptotic Effects of Representative Acetamide Derivatives

| Compound | Cell Line | Activity | Findings | Citation |

|---|---|---|---|---|

| Phenoxyacetamide derivative (compound I) | HepG2 (Hepatocellular) | Anti-proliferative | IC₅₀: 6.9 ± 0.7 μM | mdpi.com |

| Phenoxyacetamide derivative (compound I) | HepG2 (Hepatocellular) | Apoptosis Induction | 24.51-fold increase in total apoptotic cells | mdpi.com |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast) | Anti-proliferative | IC₅₀: 1.65 mM | mdpi.com |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast) | Cell Cycle Arrest | Arrested at G0/G1 phase | mdpi.com |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast) | Apoptosis Induction | Enhanced Bax/Bcl-2 ratio | mdpi.com |

Antimicrobial Activity Evaluation (Antibacterial, Antifungal) (In Vitro)

The acetamide functional group is a key feature in many compounds investigated for antimicrobial properties. researchgate.netresearchgate.net The class of acetamide derivatives has been shown to possess a broad spectrum of activity against various bacterial and fungal pathogens. nih.govresearchgate.netindexcopernicus.comcbijournal.com

Antibacterial Activity Numerous studies have highlighted the antibacterial potential of novel acetamide derivatives. For example, a series of hybrid compounds combining 2-mercaptobenzothiazole (B37678) with different aryl amines via an acetamide linker were screened for in vitro antibacterial activity. Several of these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to the standard drug levofloxacin. nih.govresearchgate.net Another study on N-substituted acetamide derivatives of 4-hydroxy-2-oxo-2H-chromene also reported valuable minimum inhibitory concentration (MIC) values against several bacterial strains. indexcopernicus.com These findings underscore the importance of the acetamide scaffold in the design of new antibacterial agents. mdpi.com

Antifungal Activity The fungicidal potential of acetamide derivatives is also well-documented. A fungicidal screening identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as active agents against Candida and Aspergillus species. nih.gov Further optimization of this series led to a compound with broad-spectrum in vitro antifungal activity against various molds and dermatophytes. nih.gov Similarly, research on 2-chloro-N-phenylacetamide demonstrated antifungal activity against multiple strains of Aspergillus niger with MICs ranging from 32 to 256 μg/mL. researchgate.net The probable mechanism of action for this compound was suggested to be its interaction with ergosterol (B1671047) in the fungal plasma membrane. scielo.br Another study on novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives reported excellent antifungal activities against S. sclerotiorum and P. capsici, with one compound being more potent than the commercial fungicide chlorothalonil. nih.gov

Table 2: In Vitro Antimicrobial Activity of Representative Acetamide Derivatives

| Compound Class | Target Organism(s) | Key Findings | Citation |

|---|---|---|---|

| 2-Mercaptobenzothiazole-Acetamides | Gram (+/-) Bacteria | Activity comparable to levofloxacin. | nih.govresearchgate.net |

| 2-(2-Oxo-morpholin-3-yl)-Acetamides | Candida sp., Aspergillus sp. | Identified as fungicidal agents. | nih.gov |

| 2-Chloro-N-phenylacetamide | Aspergillus niger | MIC values between 32-256 μg/mL. | researchgate.net |

| 2-((2-Hydroxyphenyl)methylamino)acetamides | S. sclerotiorum, P. capsici | Potent activity, some exceeding commercial fungicides. | nih.gov |

Other Mechanistic Pharmacological Activities (e.g., Analgesic, Anti-inflammatory, Antioxidant, Hepatoprotective mechanisms)

Beyond anti-cancer and antimicrobial effects, the acetamide structure is integral to compounds showing a range of other pharmacological activities.

Analgesic and Anti-inflammatory Mechanisms : The acetamide moiety is present in well-known analgesic agents. mdpi.com Numerous studies have synthesized and evaluated acetamide derivatives for their pain-relieving and anti-inflammatory properties. researchgate.netjnu.ac.bd A study of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues reported both analgesic and anti-inflammatory activity. nih.govresearchgate.net The anti-inflammatory action of many such derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme, which is a key mediator of inflammation and pain. archivepp.commdpi.com Research on N-(2-hydroxy phenyl) acetamide, a structural isomer of the subject compound, found that it possesses anti-arthritic properties in rat models, significantly reducing paw edema and lowering serum levels of pro-inflammatory cytokines like IL-1β and TNF-α. researchgate.netnih.gov

Antioxidant Mechanisms : Several studies have reported the antioxidant activity of phenoxyacetamide derivatives, suggesting they can protect biological systems from the harmful effects of oxidative processes. nih.gov The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or by measuring the reduction of the ABTS radical. nih.govmdpi.com The mechanism often involves hydrogen atom transfer (HAT) or single electron transfer (SET) from the phenolic hydroxyl group, which neutralizes free radicals. scielo.br The presence of the 3-hydroxyphenoxy group in this compound suggests a potential for such radical scavenging activity.

Hepatoprotective Mechanisms : Drug-induced liver injury is a significant concern, and natural compounds are often explored for their liver-protective effects. mdpi.com These effects are frequently tied to antioxidant and anti-inflammatory mechanisms, which mitigate oxidative stress and inflammation in liver cells. mdpi.com One study on a novel phenoxyacetamide derivative (compound I) noted that its administration in vivo led to a reduction in elevated liver enzymes Alanine (B10760859) Aminotransferase (ALT) and Aspartate Aminotransferase (AST), suggesting a potential hepatoprotective effect against malignancy-induced liver damage. mdpi.com

Reactive Oxygen Species (ROS)-Mediated Activation Mechanisms

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biology. While essential for normal cell signaling, excessive ROS production leads to oxidative stress, a condition implicated in various diseases, including cancer and inflammatory disorders. The interaction with ROS pathways is a key mechanistic aspect of many therapeutic agents.

The activity of certain acetamide derivatives has been linked to the modulation of ROS. For instance, the anti-inflammatory and anti-arthritic effects of N-(2-hydroxy phenyl) acetamide were associated with the alteration of oxidative stress markers. researchgate.netnih.gov In adjuvant-induced arthritic rats, the compound was shown to affect the levels of nitric oxide, peroxide, and the antioxidant glutathione (B108866) (GSH). nih.gov

Furthermore, some compounds are known to exert their effects through the generation of ROS. In human hepatoma cells, the KCC activator N-ethylmaleimide (NEM) was found to induce a sustained increase in intracellular ROS levels. nih.gov This ROS generation, mediated by NADPH oxidase, was shown to be a necessary step for the activation of the K(+)-Cl(-) cotransport system. nih.gov This suggests that compounds with an N-ethyl amide structure could potentially interact with cellular redox systems. Given that many anti-cancer therapies rely on generating high levels of ROS to induce cell death, and anti-inflammatory agents often work by reducing ROS, the hydroxyphenyl acetamide structure presents a potential for complex interactions with cellular redox pathways. nih.gov

Structure Activity Relationship Sar Studies of N Ethyl 2 3 Hydroxyphenoxy Acetamide and Its Analogues

Impact of Substitutions on the Phenoxy Moiety (e.g., Positional Isomerism: 3-hydroxy vs. 4-hydroxy)

The nature and position of substituents on the phenoxy ring of phenoxyacetamide derivatives are critical determinants of their biological activity. While direct comparative studies on the 3-hydroxy versus 4-hydroxy positional isomers of N-ethyl-2-phenoxyacetamide are not extensively detailed in the available literature, broader studies on substituted phenoxyacetamides provide valuable insights. For instance, in silico studies on 2-phenoxyacetamide (B1293517) derivatives as potential SARS-CoV-2 main protease inhibitors have shown that the position of substituents significantly impacts binding affinity. nih.gov The introduction of electron-donating groups, such as a hydroxyl (-OH) group, can influence the electronic environment of the ring and its interaction with biological targets. nih.gov

Role of N-Alkyl Chain Variation on Biological Activity

The N-alkyl substituent of the acetamide (B32628) group plays a pivotal role in modulating the biological activity of phenoxyacetamide derivatives. The length, branching, and nature of this alkyl chain can significantly impact the compound's lipophilicity, metabolic stability, and interaction with the target protein.

In a series of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, variations in the N-alkyl group from propyl to butyl and allyl resulted in differing biological activities. semanticscholar.orgnih.gov This highlights the importance of the size and saturation of the alkyl chain. For instance, studies on N-(2-hydroxyethyl)amide derivatives have demonstrated that the length of the acyl chain is a critical factor for their anticonvulsant activity. nih.govnih.gov Specifically, compounds with decanoyl, palmitoyl, and stearoyl chains (C10, C16, and C18) exhibited potent anticonvulsant effects. nih.gov

The introduction of an ethyl group, as in N-ethyl-2-(3-hydroxyphenoxy)acetamide, represents a specific point in this spectrum of N-alkyl variations. While detailed SAR studies focusing solely on the N-ethyl group in this specific compound are limited, the broader context of N-alkyl chain SAR suggests that the ethyl group likely provides a balance of lipophilicity and steric bulk that is favorable for certain biological activities.

Table 1: Impact of N-Alkyl Chain Variation on Biological Activity

| Compound Class | N-Alkyl Group | Observed Effect on Activity | Reference |

| N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides | Propyl, Butyl, Allyl | Varied biological activities based on chain length and saturation. | semanticscholar.orgnih.gov |

| N-(2-hydroxyethyl)amide derivatives | Decanoyl, Palmitoyl, Stearoyl | Potent anticonvulsant activity. | nih.gov |

This table is generated based on data from analogous compound series to infer the potential impact on this compound.

Influence of Amide Linkage Modifications on Molecular Function

The amide linkage in this compound is a key structural feature that is often a target for modification in SAR studies. This bond is crucial for the molecule's structural integrity and its ability to form hydrogen bonds with biological targets. Modifications to this linkage, such as the introduction of isosteres or altering its conformational flexibility, can have profound effects on the compound's biological profile. nih.govmdpi.com

Molecules containing an acetamide linkage are known to exhibit a wide array of biological activities. nih.govmdpi.com The planarity and hydrogen bonding capabilities of the amide group are critical for these interactions. ajchem-a.com Replacing the amide bond with other functional groups, known as bioisosteric replacement, is a common strategy to improve pharmacokinetic properties or to explore different binding modes. For example, replacing the oxygen linker in phenoxyacetamides with other heteroatoms or a methylene (B1212753) unit has been shown to result in a range of activities. nih.gov

Furthermore, the synthesis of amide derivatives through the reaction of carboxylic acids with amines is a fundamental process in medicinal chemistry, allowing for the generation of diverse libraries of compounds for biological screening. ajchem-a.com The reactivity of the amide bond itself can also be a factor in the mechanism of action for some compounds. nih.gov

Comparative Analysis with Structurally Related Chemical Entities

The SAR of this compound can be further understood by comparing it with structurally related chemical entities.

Alkylaminoethyl and Chloro-Substituted Acetamides

Compounds containing an alkylaminoethyl moiety or chloro-substitutions on the acetamide group share structural similarities with this compound and provide valuable SAR insights. For instance, N-substituted chloroacetamides have been investigated for their antimicrobial potential, with their biological activity being dependent on the nature of the substituents on the phenyl ring. nih.gov The chlorine atom in these compounds is a key reactive site, allowing for nucleophilic substitution. ajchem-a.com

Oxazolidinone Ring-Containing Derivatives

Oxazolidinones are a class of synthetic antibacterial agents that share some structural features with phenoxyacetamides, particularly when the phenoxy ring is incorporated into the oxazolidinone scaffold. Extensive SAR studies on oxazolidinones have demonstrated the critical role of the N-phenyl group and the substituents at the C-5 position of the oxazolidinone ring for antibacterial activity. The conversion of the 5-acetylaminomethyl moiety into other functional groups, for example, has been shown to significantly affect antibacterial potency. nih.gov

Thiazolyl and Indolyl Derivatives

Table 2: Comparative SAR of Structurally Related Entities

| Compound Class | Key Structural Feature | Relevant SAR Findings | Reference(s) |

| N-Substituted Chloroacetamides | Chloro-substituted acetamide | Biological activity depends on phenyl ring substituents. | nih.govajchem-a.com |

| Oxazolidinones | N-phenyl oxazolidinone ring | Activity is sensitive to C-5 position substituents. | nih.gov |

| Thiazolyl Derivatives | Thiazole ring | Thiazole ring influences electronic and structural properties. | mdpi.com |

| Indolyl Derivatives | Indole (B1671886) nucleus | A versatile scaffold for developing biologically active compounds. |

This table provides a comparative overview of the structure-activity relationships of chemical classes related to this compound.

Metabolic and Biotransformation Studies of N Ethyl 2 3 Hydroxyphenoxy Acetamide Mechanistic Focus

In Vitro Metabolic Pathways in Biological Systems

Investigation of Hydroxylation and Cleavage Pathways

No published studies were identified that have investigated the hydroxylation and cleavage pathways of N-ethyl-2-(3-hydroxyphenoxy)acetamide in any in vitro biological system.

Identification and Characterization of Metabolites

There are no available data identifying or characterizing any metabolites of this compound.

Enzymatic Biotransformation Processes in Isolated Systems

Information regarding the enzymatic biotransformation of this compound in isolated systems, such as with specific enzymes or microsomal preparations, is not present in the current body of scientific literature.

Biochemical Fate in Environmental Systems (e.g., Abiotic and Biotic Degradation Mechanisms)

No studies concerning the biochemical fate of this compound in environmental systems, including its abiotic and biotic degradation mechanisms, have been found.

Advanced Research Perspectives and Methodological Advancements in N Ethyl 2 3 Hydroxyphenoxy Acetamide Studies

Integration of High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their effects on specific biological targets or pathways. unimi.it This automated process utilizes miniaturized assays and robotics to test compound libraries against cellular or molecular targets, generating vast amounts of data that can identify promising "hits" for further development. nih.gov

For a compound like N-ethyl-2-(3-hydroxyphenoxy)acetamide, HTS would be the initial step in systematically profiling its biological activities. This could involve a variety of assays, such as:

Target-based screening: Testing the compound's ability to interact with a specific, purified protein, such as an enzyme or receptor, that is implicated in a disease.

Phenotypic screening: Assessing the compound's effect on whole cells or organisms to identify a desired change in phenotype, without a priori knowledge of the specific molecular target. nih.gov

A pertinent example of HTS applied to a closely related analog is the identification of N-hydroxy-2-(2-hydroxyphenoxy)acetamide as an inhibitor of alanine (B10760859) racemase in Mycobacterium tuberculosis. nih.govresearchgate.net In this study, a large compound library was screened, and the identified hit showed potential as a novel antimicrobial agent. This demonstrates how HTS can uncover unexpected activities for phenoxyacetamide derivatives.

An illustrative HTS workflow for this compound is presented below:

| Step | Description | Technology/Method | Example Application |

| 1. Assay Development | Design of a robust and miniaturized biological assay suitable for automation. | Fluorescence, Luminescence, or Radiometric-based assays. | An enzymatic assay to measure the inhibition of a target kinase. |

| 2. Compound Library Preparation | Creation of a diverse library of compounds for screening. | This compound would be included in a library of phenoxyacetamide derivatives. | A library of several thousand unique chemical entities. |

| 3. High-Throughput Screening | Automated screening of the compound library against the biological target. | Robotic liquid handlers, multi-well plates (e.g., 384- or 1536-well), and automated plate readers. | Testing each compound at a single concentration (e.g., 10 µM). |

| 4. Data Analysis | Statistical analysis of the screening data to identify "hits". | Z-score, percent inhibition, or other statistical metrics. | Compounds showing greater than 50% inhibition are selected as hits. |

| 5. Hit Confirmation and Validation | Re-testing of initial hits to confirm their activity and rule out false positives. | Dose-response curves to determine potency (e.g., IC50). | Confirming the activity of this compound in a fresh sample. |

Application of Advanced Spectroscopic Techniques for Dynamic Molecular Studies

Advanced spectroscopic techniques are indispensable for the structural elucidation and study of dynamic molecular interactions of compounds like this compound. These methods provide detailed information about the compound's three-dimensional structure, conformation, and how it interacts with its biological target.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR (¹H and ¹³C): Used for the basic structural characterization of the molecule.

2D NMR (COSY, HSQC, HMBC, NOESY): These techniques reveal through-bond and through-space correlations between atoms, which is crucial for unambiguously assigning the structure and determining the preferred conformation of the molecule in solution. For instance, NOESY can reveal the spatial proximity of the ethyl group to the phenoxy ring, providing insights into its conformational dynamics.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the molecule and analyze the resulting pieces, which can help in structural elucidation and in identifying metabolites of the compound in biological systems.

Vibrational Spectroscopy (FTIR and Raman):

These methods provide information about the vibrational modes of the molecule, which are sensitive to its structure and bonding. They can be used to study hydrogen bonding interactions, which are likely to be important for the 3-hydroxy group of this compound. researchgate.net

The following table summarizes the application of these techniques to the study of this compound:

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| 2D NMR (e.g., NOESY) | Through-space atomic interactions, molecular conformation. | Elucidating the 3D structure and flexibility of the molecule in solution. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Unambiguous confirmation of the chemical formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, structural information. | Structural verification and identification of potential metabolites. |

| FTIR/Raman Spectroscopy | Vibrational modes, functional groups, hydrogen bonding. | Characterizing the key functional groups and intermolecular interactions. |

Synergistic Approaches: Combining Computational and Experimental Research for Deeper Understanding

The integration of computational and experimental methods provides a powerful, synergistic approach to understanding the structure-activity relationships (SAR) of novel compounds. For this compound, this would involve a cyclical process of computational prediction followed by experimental validation.

Computational Studies:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. For example, this compound could be docked into the active site of a target enzyme to predict its binding affinity and interactions. An in silico study on 2-phenoxyacetamide (B1293517) derivatives as potential SARS-CoV-2 main protease inhibitors demonstrated the utility of this approach. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound and its complex with a biological target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized analogs.

Experimental Validation:

The predictions from computational studies are then tested experimentally. For example, if docking studies predict that the 3-hydroxy group is crucial for binding, a new analog without this group could be synthesized and tested to validate this hypothesis.

A study on coumarin (B35378) hybrids, which also contain an acetamide (B32628) moiety, effectively used molecular docking to explain the observed differences in the inhibitory activity of synthesized compounds against acetylcholinesterase and butyrylcholinesterase. nih.gov This highlights how computational studies can provide a rationale for experimental findings.

Future Directions in the Design and Discovery of Novel Chemical Entities Based on the Phenoxyacetamide Scaffold

The phenoxyacetamide scaffold represents a versatile starting point for the design and discovery of new chemical entities with a wide range of potential therapeutic applications. bldpharm.com Future research efforts are likely to focus on several key areas:

Library Synthesis and Diversification: The synthesis of large, diverse libraries of phenoxyacetamide derivatives will be crucial for exploring a wider range of biological targets. This will involve modifying the substituents on both the phenoxy ring and the acetamide nitrogen.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for weak binding to a biological target. Hits are then grown or linked together to create more potent lead compounds. The phenoxyacetamide scaffold itself, or fragments thereof, could be used in FBDD campaigns.

Target Deconvolution for Phenotypic Hits: For compounds identified through phenotypic screening, a major challenge is to identify their molecular target(s). Modern chemical biology techniques, such as thermal proteome profiling and activity-based protein profiling, can be employed for this purpose.

Exploration of New Therapeutic Areas: While phenoxyacetamides have been explored for several indications, their full therapeutic potential is likely yet to be realized. Future studies could investigate their utility in areas such as neurodegenerative diseases, metabolic disorders, and rare diseases. The journal Future Medicinal Chemistry frequently publishes articles on emerging trends and novel scaffolds in drug discovery, providing a valuable resource for researchers in this field. purdue.edu

The continued application of advanced research methodologies will be essential for unlocking the full potential of the phenoxyacetamide scaffold and for advancing compounds like this compound from early-stage discovery to potential therapeutic candidates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-ethyl-2-(3-hydroxyphenoxy)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves coupling 3-hydroxyphenol with ethylamine derivatives. A two-step procedure is often employed:

Acetylation : React 3-hydroxyphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-ethylacetamide intermediates.

Etherification : Substitute the chloride with 3-hydroxyphenoxy groups under alkaline conditions (e.g., K₂CO₃ in acetonitrile) at reflux (~80°C) .

- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), stoichiometric ratios (excess phenol improves substitution), and temperature control. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Techniques :

- ¹H/¹³C NMR : Look for acetamide proton signals at δ 2.1–2.3 ppm (CH₃) and δ 3.3–3.5 ppm (N-CH₂). The hydroxyphenoxy aromatic protons appear as a multiplet at δ 6.5–7.2 ppm .

- FTIR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (aryl ether C-O) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₀H₁₃NO₃ (M⁺ = 195.2 g/mol) .

Advanced Research Questions

Q. How does the hydroxyphenoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to other phenolic derivatives?

- Mechanistic Insight : The hydroxyl group’s electron-donating resonance effect activates the phenoxy ring toward electrophilic substitution. However, steric hindrance from the ethylacetamide side chain may reduce reactivity compared to simpler phenols (e.g., 4-methylphenol). Computational studies (DFT) suggest that para-substitution on the phenoxy ring enhances electrophilic attack rates by 15–20% compared to meta-substituted analogs .

- Experimental Validation : Comparative kinetic studies using halogenation (e.g., bromine in acetic acid) show slower reaction rates (t₁/₂ = 45 min vs. 25 min for unsubstituted phenoxyacetamides) .

Q. What strategies can resolve contradictions in biological activity data observed across different in vitro models?

- Approaches :

Dose-Response Standardization : Use a unified protocol (e.g., NIH/3T3 fibroblast vs. HEK293 cell lines) to eliminate variability in IC₅₀ measurements.

Metabolic Stability Testing : Assess compound degradation in different culture media (e.g., DMEM vs. RPMI-1640) using LC-MS to identify confounding metabolites .

SAR Analysis : Compare analogs (e.g., replacing the hydroxyl group with methoxy or formyl) to isolate structural determinants of activity .

Q. What computational approaches predict the binding affinity of this compound with potential enzyme targets?

- Tools :

- Molecular Docking (AutoDock Vina) : Screen against cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms. The hydroxyphenoxy group shows hydrogen bonding with Arg120 in COX-2 (ΔG = −8.2 kcal/mol) .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to validate binding poses .

- Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2 inhibition ELISA) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

- Root Causes : Variability in solvent systems (e.g., DMSO vs. aqueous buffers) and pH (stability declines at pH > 8 due to amide hydrolysis) .

- Resolution :

- Standardized Solubility Testing : Use the shake-flask method in PBS (pH 7.4) and track degradation via UV-Vis spectroscopy (λ = 270 nm) .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., free phenol derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.